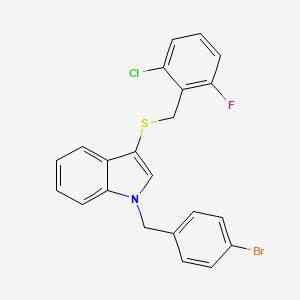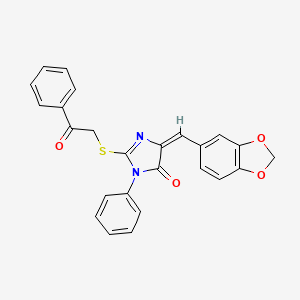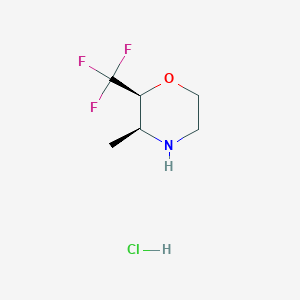
1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole, also known as BRD0705, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules and has been shown to have promising effects in various scientific research studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A compound similar to 1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole was synthesized as an inhibitor of β-ketoacyl-acyl carrier protein synthase Ⅲ (FabH), showing potential applications in medicinal chemistry (Li Song, 2006).
Indole derivatives, including compounds structurally related to this compound, have shown promise as hepatitis B inhibitors, demonstrating significant antiviral activity (A. Ivashchenko et al., 2019).
Certain indole derivatives have been synthesized for the exploration of their antimicrobial, anti-inflammatory, and antiproliferative properties, indicating a potential role in developing new therapeutic agents (B. Narayana et al., 2009).
Potential Therapeutic Applications
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory and antiproliferative activities. This suggests potential applications in the treatment of inflammation and cancer (B. Narayana et al., 2009).
Indole-based compounds have been investigated for their antifungal activities, potentially leading to the development of new antifungal agents (Jin-Xia Mu et al., 2015).
Some indole derivatives demonstrate α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting their application in diabetes management and infection control (E. Menteşe et al., 2015).
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClFNS/c23-16-10-8-15(9-11-16)12-26-13-22(17-4-1-2-7-21(17)26)27-14-18-19(24)5-3-6-20(18)25/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUHBICQIAZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2453295.png)
![2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2453296.png)



![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)

![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)


![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)
![2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2453316.png)
